

# An In-depth Technical Guide to 2-Nitroacetamide: Chemical Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 2-Nitroacetamide

Cat. No.: B081292

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This technical guide provides a comprehensive overview of **2-nitroacetamide**, a nitro-containing organic compound. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway, designed for professionals in chemical research and drug development.

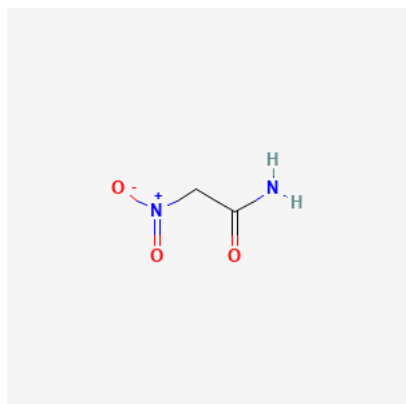
## Chemical Structure and IUPAC Name

**2-Nitroacetamide** is a simple organic molecule featuring a nitro group attached to the alpha-carbon of an acetamide functional group.

IUPAC Name: **2-nitroacetamide**[\[1\]](#)

Chemical Formula:  $C_2H_4N_2O_3$ [\[1\]](#)

Chemical Structure:



(Image Source: PubChem CID 279256)

## Physicochemical and Computed Properties

A summary of the key quantitative data for **2-nitroacetamide** is presented in the table below for easy reference and comparison. These properties are primarily computed and sourced from the PubChem database.

Property	Value	Source
Molecular Weight	104.07 g/mol	PubChem
Exact Mass	104.02219199 Da	PubChem
XLogP3-AA (LogP)	-0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	84.9 Å <sup>2</sup>	PubChem
Heavy Atom Count	7	PubChem
Formal Charge	0	PubChem
Complexity	93.6	PubChem
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	1	PubChem
Compound Is Canonicalized	Yes	PubChem

## Experimental Protocols: Proposed Synthesis of 2-Nitroacetamide

A direct and detailed experimental protocol for the synthesis of **2-nitroacetamide** is not readily available in the surveyed literature. However, based on established organic chemistry principles and literature on related compounds, a plausible two-step synthetic route is proposed. This involves the initial preparation of an alkyl nitroacetate, such as ethyl nitroacetate, followed by its amidation.

## Step 1: Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate

This procedure is adapted from the process described for the preparation of alkyl nitroacetates.

Materials:

- Ethyl acetoacetate
- Acetic anhydride
- 90% Nitric acid
- Ethanol (ice-cold)
- Anhydrous sodium carbonate

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, charge 28 ml of acetic anhydride.
- Cool the reaction mixture to -15 °C.
- Slowly add 36.2 ml of ethyl acetoacetate, maintaining the temperature between -15 to -10 °C.
- Through a new addition funnel, slowly add 12.25 ml of 99% nitric acid, ensuring the temperature is maintained between -15 to -10 °C. Caution: This reaction is violently exothermic.

- After maintaining the reaction at this temperature for 3 hours, add a 5 ml aliquot of the reaction mixture to 19 ml of ice-cold ethanol.
- Stir the ethanolic mixture for 10 minutes in an ice bath and then allow it to stir overnight at room temperature.

## Step 2: Amidation of Ethyl Nitroacetate to 2-Nitroacetamide

This proposed step is based on the known reactivity of esters with ammonia to form amides (ammonolysis).

Materials:

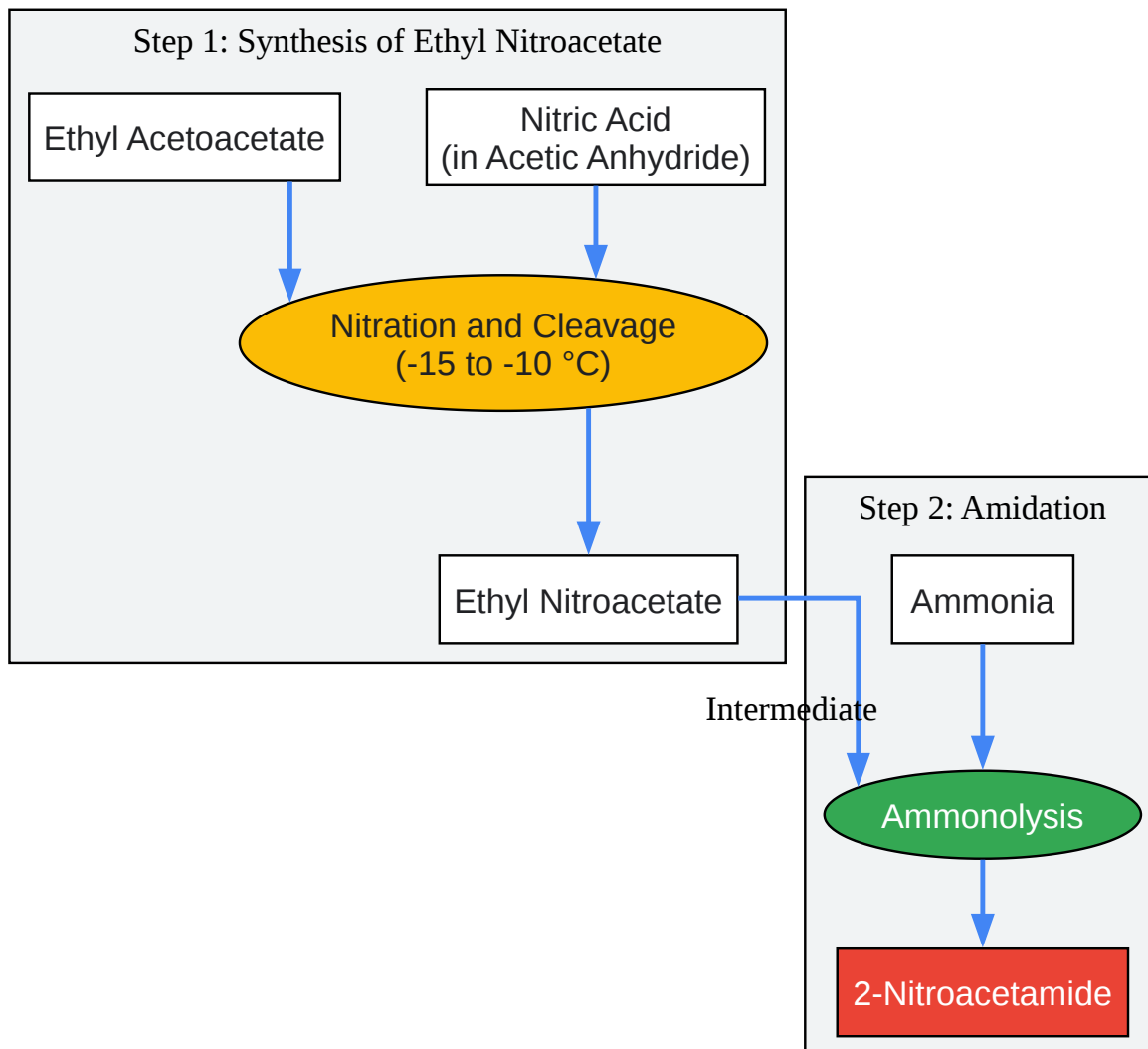
- Crude ethyl nitroacetate solution from Step 1
- Anhydrous ammonia gas or concentrated aqueous ammonia

Procedure:

- Cool the ethanolic solution of crude ethyl nitroacetate in an ice bath.
- Bubble anhydrous ammonia gas through the solution at a slow rate, or add concentrated aqueous ammonia dropwise with vigorous stirring.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, remove the solvent under reduced pressure.
- The resulting crude **2-nitroacetamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

## Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **2-nitroacetamide** from ethyl acetoacetate.



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Caption: Proposed two-step synthesis of **2-Nitroacetamide**.

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## References

- 1. benchchem.com [benchchem.com]
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